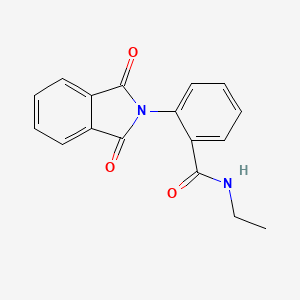![molecular formula C17H13N3OS B4512509 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide](/img/structure/B4512509.png)
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide
Übersicht
Beschreibung
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that features both benzothiazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The unique combination of these two heterocyclic systems in a single molecule makes this compound an interesting subject for scientific research.
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been found to exhibit various biological activities, including antidepressant and anticonvulsant effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that benzothiazole derivatives can influence various biological processes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzothiazole derivatives have been reported to have improved microsomal stability and lower plasma protein-binding, which could impact their bioavailability .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide typically involves the condensation of 1-methyl-1H-indole-5-carboxylic acid with 2-aminobenzothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and indole rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylethanethioamide: Another compound with a benzothiazole moiety, known for its biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological functions.
Uniqueness
What sets N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide apart is its unique combination of benzothiazole and indole structures, which may confer enhanced biological activity and specificity compared to similar compounds. This dual functionality makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-20-9-8-11-10-12(6-7-14(11)20)16(21)19-17-18-13-4-2-3-5-15(13)22-17/h2-10H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOOOIVFOPLEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4512447.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide](/img/structure/B4512454.png)
![{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone](/img/structure/B4512459.png)
![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4512468.png)

![1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE](/img/structure/B4512478.png)
![N-(3-METHOXYPHENYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE](/img/structure/B4512485.png)

![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4512502.png)
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4512517.png)

![4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4512542.png)

